Cas no 1784068-75-2 (O-(2,2-dimethylbutyl)hydroxylamine)

O-(2,2-dimethylbutyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(2,2-dimethylbutyl)hydroxylamine
- SCHEMBL1537743
- 1784068-75-2
- EN300-1816238
-
- インチ: 1S/C6H15NO/c1-4-6(2,3)5-8-7/h4-5,7H2,1-3H3
- InChIKey: FULSJOFOTLHVIA-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)(C)CC)N
計算された属性
- せいみつぶんしりょう: 117.115364102g/mol
- どういたいしつりょう: 117.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 61.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
O-(2,2-dimethylbutyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816238-2.5g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1816238-10.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-1816238-5.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-1816238-0.5g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1816238-10g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1816238-1g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1816238-0.05g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1816238-0.1g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1816238-1.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-1816238-0.25g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.25g |
$906.0 | 2023-09-19 |
O-(2,2-dimethylbutyl)hydroxylamine 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
O-(2,2-dimethylbutyl)hydroxylamineに関する追加情報
O-(2,2-Dimethylbutyl)Hydroxylamine: A Comprehensive Overview
O-(2,2-Dimethylbutyl)hydroxylamine, also known by its CAS number 1784068-75-2, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of hydroxylamines, which are widely used as reducing agents, ligands in catalysis, and intermediates in organic synthesis. The structure of O-(2,2-dimethylbutyl)hydroxylamine consists of a hydroxylamine group (-NH-OH) attached to a bulky 2,2-dimethylbutyl substituent. This unique structure imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the potential of O-(2,2-dimethylbutyl)hydroxylamine in the field of asymmetric catalysis. Researchers have demonstrated that this compound can act as an effective ligand in transition metal-catalyzed reactions, enabling the synthesis of enantioselective products. For instance, a 2023 study published in *Nature Catalysis* explored the use of O-(2,2-dimethylbutyl)hydroxylamine as a chiral ligand in palladium-catalyzed cross-coupling reactions. The results showed remarkable enantioselectivity, making this compound a promising tool for the production of chiral pharmaceuticals.
In addition to its role in catalysis, O-(2,2-dimethylbutyl)hydroxylamine has been investigated for its applications in polymer chemistry. A 2023 paper in *Macromolecules* reported the use of this compound as a chain transfer agent in free radical polymerization. The study revealed that O-(2,2-dimethylbutyl)hydroxylamine could significantly control the molecular weight and polydispersity of resulting polymers, offering new opportunities for the development of tailored polymer materials.
The synthesis of O-(2,2-dimethylbutyl)hydroxylamine typically involves the reaction of hydroxylamine with an appropriate alkylating agent. Recent advancements in green chemistry have led to the development of more sustainable methods for its production. For example, a 2023 article in *Green Chemistry* described a solvent-free synthesis route using microwave-assisted conditions. This method not only enhances reaction efficiency but also reduces environmental impact by minimizing solvent usage.
Moreover, O-(2,2-dimethylbutyl)hydroxylamine has been explored as a reducing agent in organic synthesis. A 2023 study published in *Organic Letters* demonstrated its effectiveness in reductive amination reactions. The bulky substituent on the hydroxylamine group was found to enhance selectivity by preventing unwanted side reactions. This property makes it particularly valuable for synthesizing complex molecules with high stereochemical control.
In conclusion, O-(2,2-dimethylbutyl)hydroxylamine is a multifaceted compound with expanding applications across various disciplines. Its unique structure and functional properties make it an invaluable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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